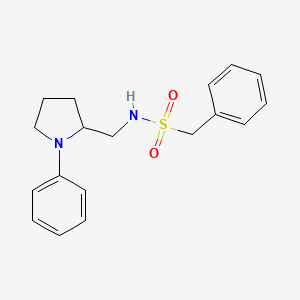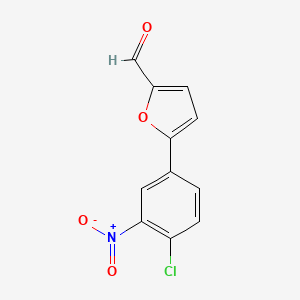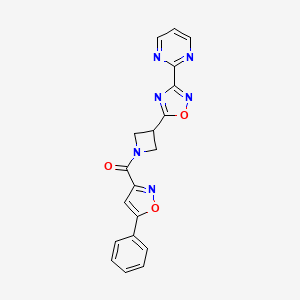![molecular formula C8H7BO3 B2545330 1-Hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-5-carbaldehído CAS No. 1268336-37-3](/img/structure/B2545330.png)
1-Hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is an organic compound that features a unique oxaborole ring structure
Aplicaciones Científicas De Investigación
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The unique structure of the oxaborole ring can impart interesting properties to materials, making it useful in the development of new polymers or other advanced materials.
Chemical Biology: It can be used as a probe or reagent in studies of biological systems, particularly those involving boron-containing compounds.
Métodos De Preparación
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves the formation of the oxaborole ring followed by functionalization at the 5-position to introduce the carbaldehyde group. One common synthetic route involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester under conditions that promote cyclization to form the oxaborole ring. Subsequent oxidation or formylation reactions can then be used to introduce the carbaldehyde group at the desired position.
Análisis De Reacciones Químicas
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The carbaldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its boron atom, which can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can be compared with other oxaborole derivatives, such as:
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which can affect its reactivity and applications.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid: Similar to the above compound but with the carboxylic acid group at the 5-position.
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJFWSWOIPDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)
![N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2545253.png)

![N-(2,6-difluorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

![5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2545258.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2545259.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2545262.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)


